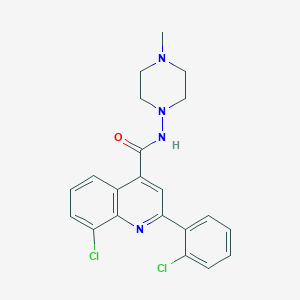![molecular formula C20H25NO6S B4279694 methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4279694.png)
methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate
Übersicht
Beschreibung
Methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in a variety of physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic pain, neurodegenerative disorders, and cancer.
Wirkmechanismus
Methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate blocks the activation of the P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines and modulating the immune response.
Biochemical and Physiological Effects:
methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of chronic pain, methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has been shown to reduce pain behavior and increase pain threshold. It has also been shown to reduce inflammation and protect against neuronal damage in animal models of neurodegenerative disorders. Additionally, methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor. It is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate. One potential direction is the development of more potent and selective P2X7 receptor antagonists for therapeutic use. Another direction is the investigation of the role of the P2X7 receptor in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the potential use of methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate as a diagnostic tool for the detection of P2X7 receptor expression in cancer cells is an area of active research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has shown promising results in the treatment of chronic pain, neuropathic pain, and inflammatory pain. It has also been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, methyl 2-{[(4-sec-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-[(4-butan-2-ylphenyl)sulfonylamino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-6-13(2)14-7-9-15(10-8-14)28(23,24)21-17-12-19(26-4)18(25-3)11-16(17)20(22)27-5/h7-13,21H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMMFSSZLFHTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyano-3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4279620.png)

![3-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279632.png)
![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4279635.png)
![2-(4-bromo-2-chlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4279640.png)
![5-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4279643.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4279646.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4279659.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B4279663.png)
![methyl 4,5-dimethoxy-2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4279666.png)

![4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4279677.png)
